molecular formula C20H21NO4 B2484229 N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide CAS No. 938960-06-6

N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide

Cat. No. B2484229
CAS RN: 938960-06-6
M. Wt: 339.391
InChI Key: VAEYWXRVCUQIDB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide involves the inhibition of D-amino acid oxidase (N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide), an enzyme that metabolizes D-serine. D-serine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes, including learning and memory. By inhibiting N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide, N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide can increase the concentration of D-serine, leading to improved NMDA receptor function.
Biochemical and Physiological Effects:
Studies have shown that N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide can improve cognitive function, reduce the negative symptoms associated with schizophrenia, and enhance the efficacy of antipsychotic drugs. Additionally, N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide inhibitors have been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide is its specificity for N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide, which reduces the risk of off-target effects. However, one of the limitations of using N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide inhibitors in lab experiments is the potential for toxicity at high doses.

Future Directions

There are several potential future directions for the use of N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide. One area of research is the development of more potent and selective N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide inhibitors. Additionally, studies are needed to determine the optimal dosing and duration of treatment for various diseases. Another potential application is in the treatment of chronic pain, as N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide inhibitors have been shown to reduce pain sensitivity in animal models. Finally, there is a need for clinical trials to determine the safety and efficacy of N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide inhibitors in humans.
In conclusion, N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide has significant potential as a therapeutic agent for various diseases. Further research is needed to optimize its use and determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide involves the reaction of 2,2-dimethyl-3H-1-benzofuran-7-ol with 3-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting compound is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide has been extensively studied for its potential use in treating various diseases. One of the most promising applications is in the treatment of schizophrenia. Studies have shown that N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide inhibitors can improve cognitive function and reduce the negative symptoms associated with schizophrenia.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(22)14-6-4-8-16(10-14)21-18(23)12-24-17-9-5-7-15-11-20(2,3)25-19(15)17/h4-10H,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEYWXRVCUQIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide

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